Ethyl 8-(3-nitrophenyl)-8-oxooctanoate

描述

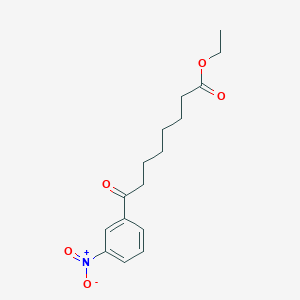

Structure

3D Structure

属性

IUPAC Name |

ethyl 8-(3-nitrophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-22-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(12-13)17(20)21/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMROQKSPOGJSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645724 | |

| Record name | Ethyl 8-(3-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-57-6 | |

| Record name | Ethyl 8-(3-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 3 Nitrophenyl 8 Oxooctanoate and Analogues

Retrosynthetic Analysis of the Ethyl 8-(3-Nitrophenyl)-8-oxooctanoate Scaffold

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two main synthetic strategies.

Strategy A: Friedel-Crafts Acylation Approach

The most logical disconnection is at the carbon-carbon bond between the aromatic ring and the carbonyl group. This bond can be formed via a Friedel-Crafts acylation reaction. This retrosynthetic step simplifies the target molecule into nitrobenzene and a C8 electrophilic acylating agent, specifically the mono-ethyl ester mono-acid chloride of octanedioic acid (suberic acid).

Target Molecule: this compound

Disconnection (C-C bond): Friedel-Crafts Acylation

Precursors: Nitrobenzene and Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)

Further disconnection of the acylating agent leads back to octanedioic acid and ethanol.

Strategy B: Aromatic Nitration Approach

An alternative strategy involves disconnecting the nitro group from the aromatic ring. This suggests an electrophilic aromatic substitution (nitration) as the final key step. This approach simplifies the target molecule to a precursor, Ethyl 8-phenyl-8-oxooctanoate.

Target Molecule: this compound

Disconnection (C-N bond): Electrophilic Aromatic Nitration

Precursor: Ethyl 8-phenyl-8-oxooctanoate

This precursor can then be disconnected via the same Friedel-Crafts acylation pathway as in Strategy A, leading to benzene and Ethyl 8-chloro-8-oxooctanoate. The acyl group on the benzene ring is a deactivating, meta-directing group, which would selectively direct the incoming nitro group to the desired position 3.

Esterification and Ketone Formation Routes

The formation of the ester and ketone functionalities can be achieved through different sequences, either by constructing the C8 chain first or by building upon a pre-existing phenyl ketone structure.

This approach prioritizes the construction of the eight-carbon chain with the ethyl ester in place before introducing the aromatic ring. A key starting material for this route is octanedioic acid (suberic acid). The synthesis involves two main steps: selective esterification and activation for ketone formation.

Mono-esterification of Octanedioic Acid: Octanedioic acid is first converted to its mono-ethyl ester, Mono-ethyl octanedioate. This can be achieved by reacting the diacid with a limited amount of ethanol under acidic catalysis.

Formation of the Acylating Agent: The remaining carboxylic acid group of Mono-ethyl octanedioate is then converted into a more reactive species suitable for acylation, typically an acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting intermediate is Ethyl 8-chloro-8-oxooctanoate. google.com

The esterification of carboxylic acids like octanoic acid has been studied extensively. Various catalysts can be employed to facilitate this reaction, with reaction conditions optimized to maximize yield. researchgate.netscirp.orgscholaris.camdpi.com

| Catalyst | Alcohol | Temperature Range | Key Findings | Reference |

|---|---|---|---|---|

| Sulfuric Acid | n-Octyl alcohol | 393 - 423 K | Reaction is pseudo-first order with respect to the acid when water is removed. | scirp.orgscirp.org |

| Dowex 50WX8 | n-Octyl alcohol | 393 - 423 K | Heterogeneous catalyst showing comparable activity to sulfuric acid. | scirp.orgscirp.org |

| Dodecatungstophosphoric acid | n-Hexanol, n-Octanol, n-Decanol | 393 - 443 K | Reaction rate increases with the molecular weight of the alcohol. | researchgate.net |

| Acid-modified Petcoke | Methanol | 40 - 80 °C | Catalyst selectivity was 100% towards the ester, but leaching of active sites was an issue. | scholaris.ca |

| Chitosan with Sulfonic Groups | Methanol | 60 °C | Achieved 75% conversion of caprylic acid under optimized conditions. | mdpi.com |

This synthetic route begins with a pre-formed phenyl ketone and builds the C7 ester chain onto it. A plausible starting material would be 3-nitroacetophenone. The strategy involves extending the methyl ketone's side chain. This can be a multi-step process involving, for example, aldol condensation reactions followed by reduction and oxidation sequences to build the required carbon chain before final esterification.

Alternatively, one could synthesize the keto-acid, 8-(3-nitrophenyl)-8-oxooctanoic acid, first and then perform a final esterification step with ethanol. The synthesis of the keto-acid itself would likely proceed via the Friedel-Crafts acylation of nitrobenzene with the di-acid chloride of suberic acid, followed by selective hydrolysis of one of the resulting acyl chlorides.

Introduction of the 3-Nitrophenyl Moiety

The incorporation of the 3-nitrophenyl group is a critical step that can be accomplished either by direct C-C bond formation with a nitrated aromatic compound or by nitrating a phenyl ketone precursor.

The Friedel-Crafts acylation is the most direct and widely used method for forming the aryl ketone bond in this context. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. youtube.com

In the synthesis of this compound, this reaction would involve:

Aromatic Substrate: Nitrobenzene

Acylating Agent: Ethyl 8-chloro-8-oxooctanoate

Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃).

The reaction is typically performed at low temperatures to control selectivity and prevent side reactions. The nitro group on the benzene ring is strongly deactivating, making the Friedel-Crafts reaction slower than with unsubstituted benzene. It directs the incoming acyl group to the meta position, leading to the desired 3-substituted product. bartleby.com

| Lewis Acid Catalyst | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Arenes, Acyl Chlorides, Anhydrides | Very common and effective, but a stoichiometric amount is often required as it complexes with the product. | organic-chemistry.orgmasterorganicchemistry.com |

| Ferric Chloride (FeCl₃) | Arenes, Acyl Chlorides | A common alternative to AlCl₃. | masterorganicchemistry.com |

| Zinc Oxide (ZnO) | Arenes, Carboxylic Acids | Can be used as a heterogeneous catalyst under specific conditions. | organic-chemistry.org |

| Cyanuric Chloride / AlCl₃ | Arenes, Carboxylic Acids | Allows for acylation directly from carboxylic acids, avoiding the need to synthesize acyl chlorides separately. | organic-chemistry.org |

This strategy involves synthesizing Ethyl 8-phenyl-8-oxooctanoate first, followed by nitration. The precursor is made via Friedel-Crafts acylation of benzene with Ethyl 8-chloro-8-oxooctanoate.

The subsequent nitration is an electrophilic aromatic substitution. The acyl group (-COR) attached to the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position. This inherent directing effect is advantageous for selectively synthesizing the 3-nitro isomer. semanticscholar.orgresearchgate.net

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0 °C) to prevent over-nitration and control the exothermic reaction. muni.cz

| Nitrating Agent | Substrate Example | Conditions | Outcome/Selectivity | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | Acetophenone | Varying H₂SO₄ concentration | Dominant ortho/meta orientation; ortho/meta ratio is influenced by medium acidity. | semanticscholar.org |

| Acetyl nitrate (in Acetic Anhydride) | 1-Adamantyl phenyl ketone | - | Provides excellent yields and is applicable for various ketones. Can show high ortho selectivity in some cases. | semanticscholar.orgresearchgate.net |

| Guanidine nitrate in H₂SO₄ | 1-Adamantyl phenyl ketone | - | Effective for quantitative nitration of stable ketones. | semanticscholar.org |

Directed Synthesis of Specific Regioisomers

The synthesis of this compound requires precise control over the placement of the nitro group on the aromatic ring, a concept known as regioselectivity. The most viable and controlled method to achieve the desired 3-nitro (meta) substitution involves a two-step sequence: Friedel-Crafts acylation followed by nitration.

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the acylation of benzene with a derivative of octanedioic acid (suberic acid). The specific acylating agent required is ethyl 8-chloro-8-oxooctanoate, which can be prepared from the monoethyl ester of suberic acid. In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), this reaction attaches the eight-carbon keto-ester chain to the benzene ring, yielding Ethyl 8-oxo-8-phenyloctanoate.

Step 2: Nitration of Ethyl 8-oxo-8-phenyloctanoate

The product from the first step, an aryl ketone, is then subjected to nitration. The acyl group (-COR) is an electron-withdrawing group and a meta-director. Therefore, when Ethyl 8-oxo-8-phenyloctanoate is treated with a nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid), the incoming nitro group (-NO₂) is directed to the meta position (carbon-3) on the phenyl ring. orgsyn.orggoogle.com This regioselectivity is a key feature of electrophilic aromatic substitution on rings bearing deactivating, meta-directing substituents. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and ensure a good yield of the desired monosubstituted product. orgsyn.orggoogle.com

Alternative Route Consideration

An alternative synthetic order would be to first nitrate benzene to form nitrobenzene and then perform a Friedel-Crafts acylation. However, this route is generally not feasible under standard conditions. The nitro group is a very strong deactivating group, making the nitrobenzene ring extremely electron-poor and thus highly unreactive toward Friedel-Crafts acylation. libretexts.orglibretexts.orgreddit.com In fact, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions. stackexchange.com While some specialized and highly reactive catalyst systems, such as GaClₓ-grafted mesoporous silica, have been reported to facilitate the acylation of nitrobenzene, these are not standard laboratory methods. researchgate.net Therefore, the acylation-then-nitration sequence is the most practical and directed approach for synthesizing the specific 3-nitro regioisomer.

Comparative Analysis of Synthetic Efficiency and Yields

| Feature | Route 1: Acylation followed by Nitration | Route 2: Nitration followed by Acylation |

| Step 1 | Friedel-Crafts Acylation of Benzene with Ethyl 8-chloro-8-oxooctanoate | Nitration of Benzene |

| Step 2 | Nitration of Ethyl 8-oxo-8-phenyloctanoate | Friedel-Crafts Acylation of Nitrobenzene |

| Feasibility | High. Both steps are well-established reactions. | Very Low. Step 2 fails under standard conditions due to the strongly deactivating nitro group. libretexts.orgstackexchange.comyoutube.com |

| Regioselectivity | High. The acyl group in Step 2 is a reliable meta-director, leading to the desired 3-nitro isomer. orgsyn.org | High. If the reaction were to proceed, the nitro group would direct the acyl group to the meta position. |

| Catalyst | Lewis Acid (e.g., AlCl₃) for Step 1; Strong Acid (H₂SO₄) for Step 2. | Strong Acid (H₂SO₄) for Step 1; Lewis Acid (AlCl₃) for Step 2. Specialized catalysts may show limited success. researchgate.net |

| Reaction Conditions | Step 1: Anhydrous conditions. Step 2: Low temperatures (e.g., 0-5 °C) to control exotherm and selectivity. google.com | Step 1: Standard nitration conditions. Step 2: Would require harsh conditions, likely leading to decomposition. |

| Typical Yields | Yields for Friedel-Crafts acylations are generally good. Nitration of acetophenone to m-nitroacetophenone can achieve yields of 55% to over 80% with optimized procedures. orgsyn.orggoogle.com | Yields for the acylation step are expected to be negligible to very poor with standard methods. stackexchange.com |

| Advantages | Reliable, predictable regiochemical outcome, and uses standard, well-understood reactions. | Fewer potential side reactions during nitration (Step 1) as benzene is less activated. |

| Disadvantages | Two-step process. The intermediate product must be isolated and purified. | Fundamentally flawed due to the deactivation of the aromatic ring, making it impractical for synthesis. |

This table is based on established principles of organic synthesis and data from analogous reactions.

Emerging Synthetic Approaches for Structurally Related Compounds

While the classical acylation-then-nitration route is robust, modern organic synthesis offers several emerging methodologies that could potentially be applied to the synthesis of this compound and its analogues. These methods often provide milder reaction conditions, broader functional group tolerance, and can circumvent the limitations of traditional reactions like the Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions Modern cross-coupling chemistry offers a powerful alternative to Friedel-Crafts reactions for forming aryl-ketone bonds. organic-chemistry.org A potential route to the target molecule could involve a Suzuki or Stille coupling. For instance, 3-nitrophenylboronic acid could be coupled with the acyl chloride, ethyl 8-chloro-8-oxooctanoate, in the presence of a palladium catalyst. This approach avoids the issue of ring deactivation, as the mechanism does not involve electrophilic aromatic substitution. organic-chemistry.org

Photoredox and Nickel Catalysis A synergistic combination of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis has emerged as a method for direct C-H functionalization. organic-chemistry.org This technology can enable the coupling of aldehydes with aryl halides. Theoretically, a pathway could be devised using 1-bromo-3-nitrobenzene and a suitable long-chain aldehyde precursor to construct the desired carbon skeleton under mild, light-mediated conditions.

Flow Chemistry for Nitration Nitration reactions are highly exothermic and can pose safety risks on a large scale. Continuous flow chemistry provides a safer and more efficient alternative to batch processing. google.com By pumping the reactants through small, temperature-controlled tubes or microreactors, heat can be dissipated much more effectively. This allows for precise control over reaction time and temperature, often leading to higher yields and purities. google.com The nitration of Ethyl 8-oxo-8-phenyloctanoate could be significantly optimized using a flow reactor.

Mechanochemical Synthesis Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is a green chemistry approach that can reduce or eliminate the need for solvents. Acyl Suzuki-Miyaura cross-couplings have been successfully performed under mechanochemical conditions, offering a highly chemoselective and efficient route to aryl ketones from acyl chlorides and boronic acids. organic-chemistry.org This solvent-free method could be adapted for the synthesis of the target compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For ethyl 8-(3-nitrophenyl)-8-oxooctanoate, DFT calculations would involve optimizing the molecular structure to find the geometry with the lowest electronic energy. This process would yield precise bond lengths, bond angles, and dihedral angles. While specific DFT studies on this exact molecule are not readily found, research on similar nitroaromatic compounds demonstrates that methods like B3LYP with a 6-311G(d,p) basis set can provide accurate geometric parameters. researchgate.netmaterialsciencejournal.org The optimized structure would reveal the spatial relationship between the ethyl octanoate chain, the keto group, and the 3-nitrophenyl ring, which is crucial for understanding its chemical and physical properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com For this compound, an FMO analysis would calculate the energies and visualize the spatial distribution of these key orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to lower the energy of the LUMO, making the molecule a better electron acceptor at the aromatic ring. The HOMO is likely to be distributed over the keto-ester portion of the molecule. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

| Property | Description | Predicted Influence on this compound |

| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the ability to donate electrons. | The location of the HOMO would indicate the most likely sites for electrophilic attack. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. | The electron-withdrawing nitro group is expected to lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. | A smaller gap would suggest a higher propensity for chemical reactions. |

Conformational Analysis and Energy Minima Identification

The long and flexible octanoate chain of this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. Computational methods can systematically rotate the single bonds in the molecule and calculate the energy of each resulting conformation. This process would identify the preferred shapes of the molecule, which in turn influence its physical properties and how it interacts with other molecules.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be used to map out the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. For instance, studying the hydrolysis of the ester group or the reduction of the nitro group in this compound would involve identifying the reactants, products, any intermediates, and the transition states that connect them. Transition state analysis is crucial for determining the energy barriers of a reaction, which dictates the reaction rate. Computational studies on reactions involving similar functional groups have successfully elucidated complex multi-step mechanisms. mdpi.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. For this compound, theoretical calculations could generate its expected Infrared (IR) spectrum, revealing the vibrational frequencies of its functional groups (e.g., C=O stretch of the ketone and ester, N-O stretch of the nitro group). Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Studies on other organic molecules have shown that DFT methods are highly effective in predicting these spectroscopic features. materialsciencejournal.org

| Spectroscopic Technique | Predicted Information for this compound |

| Infrared (IR) Spectroscopy | Prediction of characteristic vibrational frequencies for the carbonyl (C=O) groups of the ketone and ester, and the nitro (N-O) group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Prediction of ¹H and ¹³C chemical shifts, which would help in the structural elucidation and confirmation of the compound. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, flexibility, and interactions with its environment (e.g., in a solvent). This would be particularly valuable for understanding how the flexible alkyl chain behaves and how the molecule as a whole might interact with biological systems or other materials.

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The molecular structure of Ethyl 8-(3-nitrophenyl)-8-oxooctanoate is well-suited for the construction of various heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds. The presence of a 1,3-dicarbonyl-like functionality (in the form of the keto-ester) is particularly useful for cyclization reactions.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry.

Pyrazoles : These five-membered rings are typically synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govmdpi.com this compound, being a keto-ester, can react with hydrazine derivatives in what is known as the Knorr pyrazole (B372694) synthesis. The reaction proceeds via condensation to form a pyrazolone (B3327878) ring, a key structural motif in many analgesic and anti-inflammatory drugs. globalresearchonline.net

Imidazoles : Imidazole (B134444) synthesis can be achieved through various methods, such as the Radziszewski or Debus syntheses. researchgate.netnih.gov While not a direct precursor for these classical methods, the ketone group of this compound can be functionalized, for instance by α-halogenation, to create a reactive intermediate. This intermediate can then react with an amidine or ammonia (B1221849) and an aldehyde to form the imidazole ring, a crucial component in many biological systems and pharmaceutical agents. nih.gov

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring is commonly prepared from acid hydrazides. nih.gov The ethyl ester group of the parent molecule can be converted into the corresponding acyl hydrazide by reacting it with hydrazine hydrate. This new intermediate can then undergo cyclodehydration with a carboxylic acid or its derivative, often in the presence of an agent like phosphorus oxychloride, to yield the 1,3,4-oxadiazole ring. ijper.orgresearchgate.net These compounds are known for a wide range of biological activities. njppp.com

| Heterocycle | General Synthetic Method | Key Reactants with the Intermediate |

| Pyrazole | Knorr Synthesis | Hydrazine derivatives |

| Imidazole | Debus Synthesis (modified) | Ammonia, Aldehyde (after α-functionalization) |

| 1,3,4-Oxadiazole | Cyclodehydration | Hydrazine hydrate, then a carboxylic acid |

Coumarins are a significant class of oxygen-containing heterocycles with diverse pharmacological properties. gavinpublishers.com The Pechmann condensation is a standard method for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netijnrd.org this compound can serve as the keto-ester component in this reaction. When reacted with an activated phenol, such as resorcinol, in the presence of an acid catalyst like sulfuric acid, it can lead to the formation of a substituted coumarin derivative. nih.gov

The functional groups present in this compound also provide opportunities for creating more complex fused ring systems. researchgate.net For example, after the initial formation of a heterocycle, the nitro group on the phenyl ring can be chemically modified. Reduction of the nitro group to an amine provides a new reactive site. nih.gov This amine can then participate in an intramolecular cyclization reaction with a nearby functional group, potentially one introduced on the initial heterocycle, to form a second, fused ring. This strategy allows for the construction of polycyclic systems, which are of great interest in drug discovery. researchgate.net

Building Block for Polyfunctionalized Acyclic and Cyclic Systems

Beyond heterocycle synthesis, this compound is an excellent building block for creating complex acyclic and cyclic molecules that are not necessarily aromatic. frontiersin.orgnih.gov Each of its functional groups can be selectively transformed to introduce new functionalities.

Potential Transformations of Functional Groups:

| Functional Group | Potential Reactions | Resulting Functionality |

| Ketone | Reduction, Grignard Reaction, Wittig Reaction, Aldol Condensation | Alcohol, Tertiary Alcohol, Alkene, β-Hydroxy Ketone |

| Ester | Hydrolysis, Reduction, Amidation, Grignard Reaction | Carboxylic Acid, Alcohol, Amide, Tertiary Alcohol |

| Nitro Group | Reduction | Amine, Azoxy, Azo, Hydrazo |

This multi-functionality allows chemists to systematically build up molecular complexity, using the long alkyl chain as a flexible spacer between different functional domains. arkat-usa.org

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) is an approach that aims to generate a wide range of structurally diverse molecules from a single starting material. beilstein-journals.org this compound is an ideal substrate for DOS because its multiple, orthogonally reactive functional groups can be addressed in various sequences to create a library of distinct molecular scaffolds. nih.gov

For example, a synthetic plan could involve:

Pathway A : Initial reaction at the ketone (e.g., Grignard addition), followed by transformation of the ester (e.g., amidation), and finally reduction of the nitro group.

Pathway B : Initial conversion of the ester to a hydrazide for oxadiazole formation, followed by modification of the ketone.

Pathway C : Initial reduction of the nitro group to an amine, which is then used to direct further reactions or form new rings.

By systematically exploring different reaction pathways and reagents, a large and diverse library of compounds can be efficiently generated from this single, versatile building block.

Academic and Industrial Relevance of its Synthetic Applications

The academic relevance of this compound lies in its utility as a model substrate for developing new synthetic methodologies and exploring the principles of organic synthesis. Its industrial relevance stems from its potential as a key intermediate in the synthesis of high-value molecules, particularly pharmaceuticals. The heterocyclic cores that can be synthesized from this precursor, such as pyrazoles, imidazoles, and coumarins, are prevalent in a vast number of marketed drugs. Therefore, efficient synthetic routes utilizing such intermediates are of significant interest to the pharmaceutical and fine chemical industries.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes and Catalytic Systems for its Preparation

Traditional methods for the synthesis of aryl ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated solvents, posing significant environmental concerns. researchgate.netorganic-chemistry.orgorganic-chemistry.orgrsc.orgresearchgate.net Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic routes to Ethyl 8-(3-nitrophenyl)-8-oxooctanoate.

One promising avenue is the exploration of heterogeneous acid catalysts, such as zeolites and sulfated zirconia, which can facilitate Friedel-Crafts type reactions under milder conditions and are easily separable and recyclable. rsc.orggoogle.com The use of methanesulfonic anhydride as a metal- and halogen-free promoter for Friedel-Crafts acylations also presents a greener alternative. organic-chemistry.org Furthermore, investigating catalytic methods that utilize alternative acylating agents to the traditional acid chlorides could enhance the atom economy of the synthesis.

Another key area will be the development of catalytic systems that enable the direct C-H acylation of nitrobenzene with a suitable octanoate derivative. While challenging, this approach would eliminate the need for pre-functionalized starting materials, significantly shortening the synthetic sequence and reducing waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Recyclable catalyst, milder conditions, reduced waste | Development of highly active and selective solid acid catalysts (e.g., zeolites, sulfated zirconia) |

| Metal-Free Acylation | Avoids toxic metal waste | Optimization of promoters like methanesulfonic anhydride for long-chain substrates |

| Direct C-H Acylation | Increased atom economy, shorter synthesis | Design of novel catalyst systems for the selective acylation of nitroarenes |

Exploration of Novel Reactivity Patterns and Selective Transformations

The presence of three distinct functional groups—the nitro group, the ketone, and the ester—within this compound offers a playground for exploring selective chemical transformations.

The selective reduction of the nitro group to an amine is a critical transformation that opens up a vast chemical space for further functionalization. Developing catalytic systems that can achieve this reduction with high chemoselectivity in the presence of the ketone and ester functionalities is a key research goal. This would provide a valuable intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and other nitrogen-containing heterocycles.

The carbonyl group of the ketone provides a handle for various carbon-carbon bond-forming reactions. Future work could explore stereoselective reductions to the corresponding alcohol or additions of organometallic reagents to generate tertiary alcohols. Furthermore, the long aliphatic chain could be a substrate for remote functionalization, introducing additional complexity and functionality to the molecule. The ester group, while generally less reactive, can be hydrolyzed to the corresponding carboxylic acid or transesterified, providing further opportunities for derivatization.

| Functional Group | Potential Transformation | Research Objective |

| Nitro Group | Selective reduction to amine | Development of chemoselective catalysts |

| Ketone | Stereoselective reduction, Grignard addition | Access to chiral alcohols and tertiary alcohols |

| Aliphatic Chain | Remote C-H functionalization | Introduction of new functional groups at specific positions |

| Ester | Hydrolysis, Transesterification | Synthesis of carboxylic acid and other ester derivatives |

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

The transition from traditional batch synthesis to automated and continuous flow platforms offers numerous advantages, including improved safety, reproducibility, and scalability. acs.orgnih.gov Future research should focus on adapting the synthesis of this compound and its derivatives to these modern technologies.

Flow chemistry, in particular, is well-suited for reactions that are highly exothermic or involve hazardous reagents. acs.org The development of a continuous flow process for the synthesis of this compound could enable a safer and more efficient production process. Automated synthesis platforms, on the other hand, would facilitate the rapid generation of a library of analogues by systematically varying the starting materials and reagents. acm.org This would be invaluable for structure-activity relationship studies in various applications.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.netmdpi.com For this compound, DFT calculations can be employed to:

Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, the reactivity of different sites within the molecule can be predicted. This can guide the design of selective chemical transformations.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand the mechanism of its formation and subsequent reactions.

Interpret Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its derivatives.

Future computational studies could focus on modeling the interaction of this compound with potential biological targets or materials, providing a basis for rational design in various applications.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reactivity Prediction | Identification of the most reactive sites for chemical modification |

| DFT | Mechanistic Studies | Understanding of reaction pathways and transition states |

| DFT | Spectroscopic Analysis | Aiding in the structural elucidation of new derivatives |

Expanding the Scope of Analogous Compound Libraries through Modular Synthesis

The concept of modular synthesis, where complex molecules are assembled from readily available building blocks, is a powerful strategy for generating chemical diversity. nih.govlsbu.ac.uk this compound can be viewed as a scaffold that can be systematically modified to create a library of analogous compounds.

Future research in this area would involve developing synthetic strategies that allow for the independent variation of the three key components of the molecule:

The Aromatic Ring: By starting with different substituted nitrobenzenes, a wide range of aryl ketones with diverse electronic and steric properties can be synthesized.

The Aliphatic Chain: Employing different long-chain carboxylic acid derivatives would allow for the variation of the chain length and the introduction of other functionalities along the chain.

The Ester Group: Using different alcohols in the final esterification step would provide access to a variety of esters with different properties.

Such a modular approach, especially when combined with automated synthesis platforms, would enable the rapid generation of a large and diverse library of compounds for screening in various applications, such as materials science or drug discovery.

常见问题

Q. How can researchers optimize the synthesis yield of Ethyl 8-(3-nitrophenyl)-8-oxooctanoate?

Methodological Answer:

- Key Parameters : Adjust reaction stoichiometry, solvent polarity (e.g., DMF or CHCl), and temperature (e.g., 90°C for fluorination steps). Use coupling agents like HATU or DIC to activate carboxyl groups, as demonstrated in similar ester syntheses .

- Catalyst Selection : Test transition-metal catalysts (e.g., Cu for amidation) to improve regioselectivity, as seen in asymmetric amidation protocols .

- Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., ethyl 8-((4-substituted phenyl)amino)-8-oxooctanoate derivatives) .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Chromatography : Use silica gel flash chromatography with gradients of DCM/MeOH (0–10%) to separate unreacted starting materials and byproducts .

- HPLC : For high-purity applications (e.g., radiochemical purity >99%), reverse-phase HPLC with C18 columns is critical, as shown in radiolabeling workflows .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility data from structurally similar nitroaromatic esters .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

- NMR Analysis : Use H and C NMR to confirm ester carbonyl (δ ~173 ppm) and nitroaryl proton environments (δ 7.5–8.5 ppm), referencing data from methyl 8-oxooctanoate derivatives .

- HRMS : Validate molecular mass with high-resolution mass spectrometry (e.g., [M+H] ion matching calculated values within 1 ppm error) .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, NO asymmetric stretch at ~1520 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during nitro group functionalization?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., F in radiolabeled intermediates) to track nitro group reactivity, as shown in PET tracer syntheses .

- Computational Modeling : Apply DFT calculations to predict activation barriers for nitro reduction or aryl substitution pathways, leveraging data from nitrophenyl-containing analogs .

- In Situ Monitoring : Implement stopped-flow UV-Vis spectroscopy to capture transient intermediates during nitro-to-amine conversions .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS, referencing ester hydrolysis protocols for octanoate derivatives .

- Photostability : Expose to UV light (254 nm) and monitor nitro group decomposition using HPLC, as applied in impurity profiling of nitrophenyl drugs .

- Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds (e.g., nitro group exothermicity) under inert atmospheres .

Q. How can catalytic strategies improve the enantioselective synthesis of derivatives?

Methodological Answer:

- Chiral Ligands : Screen bicyclic ligands (e.g., (1R,2S,5R)-menthyl groups) in Cu-catalyzed amidation to achieve >90% ee, as demonstrated in asymmetric cyclizations .

- Enzyme Catalysis : Test lipases (e.g., Candida antarctica) for kinetic resolution of ester enantiomers, using methyl 8-oxooctanoate as a model .

- Dynamic Kinetic Resolution : Combine Pd catalysts with chiral bases to racemize intermediates during coupling reactions .

Q. What methodologies enable tracking the compound’s metabolic fate in biological systems?

Methodological Answer:

- Radiolabeling : Synthesize F-labeled analogs (e.g., via tosylate substitution with [F]-NBuF) for PET imaging, as validated in HDAC-targeting radiotracers .

- Metabolite Profiling : Use HRMS/MS to identify phase I/II metabolites in liver microsomes, referencing protocols for nitroaromatic compounds .

- Isotope Tracing : Incorporate C into the octanoate chain and analyze incorporation into fatty acid oxidation pathways via GC-MS .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as mandated for nitroaromatic compounds with H313/H333 hazard codes .

- Ventilation : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, particularly during solvent evaporation steps .

- Waste Management : Segregate nitro-containing waste and use licensed disposal services to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。